molecular formula C6H10N2O2 B1331093 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one CAS No. 7721-54-2

4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one

Cat. No.: B1331093
CAS No.: 7721-54-2
M. Wt: 142.16 g/mol
InChI Key: GCKLKGJKIRVDQB-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol . Its CAS registry number is 7721-54-2 . This pyrazolinone derivative is characterized by a density of approximately 1.373 g/cm³ . Researchers can identify the compound using its canonical SMILES: C(C1C(=NNC1=O)C)CO . As a member of the pyrazolinone family, this compound serves as a versatile building block and key intermediate in organic and pharmaceutical synthesis . Related pyrazolinone structures are frequently utilized in the research and development of various pharmacologically active agents . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-hydroxyethyl)-3-methyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10N2O2/c1-4-5(2-3-9)6(10)8-7-4/h5,9H,2-3H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKLKGJKIRVDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50289409
Record name 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
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Molecular Weight

142.16 g/mol
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CAS No.

7721-54-2
Record name 2,4-Dihydro-4-(2-hydroxyethyl)-5-methyl-3H-pyrazol-3-one
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Record name 4-(2-HYDROXYETHYL)-3-METHYL-2-PYRAZOLIN-5-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that enhance the reaction rate and yield is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyrazoline ring can be reduced to form a pyrazolidine derivative.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2-carboxyethyl)-3-methyl-2-pyrazolin-5-one.

    Reduction: Formation of 4-(2-hydroxyethyl)-3-methyl-2-pyrazolidine.

    Substitution: Formation of various substituted pyrazolones depending on the nucleophile used.

Scientific Research Applications

Chemistry

4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one serves as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory response. Studies have shown:

  • In Vitro Studies : The compound significantly inhibits COX activity, leading to reduced production of inflammatory mediators.
  • In Vivo Studies : Animal models indicate that administration results in decreased swelling and pain associated with inflammation, supporting its use as an analgesic.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor, particularly against protein kinases involved in cell growth and proliferation. This makes it a candidate for cancer therapy .

Medicinal Chemistry

The compound has been investigated for its therapeutic potential in various medical applications:

  • Analgesic and Antipyretic Properties : Its ability to alleviate pain and reduce fever has been noted in several studies.
  • Cardiovascular Applications : Research indicates that it may help prevent arterial wall injuries, suggesting potential uses in treating cardiovascular disorders .

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of dyes, pigments, and other industrial chemicals due to its chemical properties.

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced inflammation markers in animal models. The compound was administered at varying doses, showing a dose-dependent response in reducing edema and pain.

Case Study 2: Enzyme Inhibition

Another study focused on the compound's interaction with protein kinases. Researchers found that it effectively inhibited specific serine/threonine kinases involved in cancer cell proliferation, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity.

Comparison with Similar Compounds

Key Observations :

  • The hydroxyethyl group in the target compound improves aqueous solubility compared to alkyl (e.g., hexyl) or aryl (e.g., benzothiazolyl) substituents .
  • Electron-withdrawing groups (e.g., dicyanomethylene) increase reactivity toward nucleophiles, enabling diverse synthetic applications .

Key Observations :

  • Yields and melting points vary significantly with substituents. Hydrophobic groups (e.g., hexyl) often require non-polar solvents for crystallization .

Physicochemical Properties

Property This compound 1-(n-Hexyl)-3-methyl-2-pyrazolin-5-one 3-Methyl-1-phenyl-2-pyrazolin-5-one
Molecular Weight (g/mol) 218.26 237.33 174.20
Melting Point (°C) Not reported 94 115–303 (varies by tautomer)
Solubility High in polar solvents (e.g., water, DMF) Low in water; soluble in hexane Moderate in ethanol
Tautomerism Predominantly keto form CH tautomer in gas/solid phases NH/OH tautomers in solid state

Antibacterial and Antifungal Activity

  • Target Compound: Not explicitly tested, but pyrazolin-5-ones with hydroxyethyl groups may exhibit moderate activity due to enhanced cell membrane penetration .
  • Analog : 4-Chloro-5-(2-nitrovinyl)-1H-imidazoles coupled with 3-methyl-2-pyrazolin-5-one show broad-spectrum antibacterial activity (MIC: 2–8 µg/mL) .
  • Thiocarbamoyl Derivatives: 1-thiocarbamoyl-3-methyl-4-(arylhydrazono)-2-pyrazolin-5-ones inhibit E. coli and S. aureus (MIC: 4–16 µg/mL) .

Antioxidant Activity

  • The target compound is identified in Amalaki extract, which demonstrates synergistic antioxidant effects in vitro .

Tautomerism and Stability

  • Target Compound : Predominantly exists in the keto form due to stabilization by the hydroxyethyl group .
  • Analog : 1-(2′,4′-Dinitrophenyl)-3-methyl-2-pyrazolin-5-one exhibits CH tautomerism in the gas/solid states but shifts to NH/OH forms in polar solvents .
  • Rubazonic Acids : Form eight-membered chelate rings via intramolecular hydrogen bonding, enhancing thermal stability .

Biological Activity

Overview

4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, a member of the pyrazolone family, is a heterocyclic compound known for its diverse biological activities. This compound features a pyrazoline ring with a hydroxyethyl substituent at the 4-position and a methyl group at the 3-position. Its potential therapeutic applications have garnered significant research interest, particularly in the fields of anti-inflammatory, analgesic, and anticancer activities.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. By inhibiting these enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes, leading to its anti-inflammatory effects.
  • Protein Kinase Inhibition : Research indicates that this compound may act as an inhibitor of serine/threonine and tyrosine kinases. These kinases play vital roles in various cellular processes, including cell growth and proliferation, making them significant targets for cancer therapy .

Anti-inflammatory Properties

This compound has demonstrated notable anti-inflammatory effects in several studies:

  • In vitro Studies : The compound exhibited significant inhibition of COX activity, leading to reduced production of inflammatory mediators in cell cultures.
  • In vivo Studies : Animal models have shown that administration of this compound results in decreased swelling and pain associated with inflammation, supporting its use as an analgesic.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). IC50 values indicate effective cytotoxicity, with values ranging from 3.79 µM to 42.30 µM depending on the specific cell line and conditions .
Cell Line IC50 (µM) Effect
MCF73.79Significant cytotoxicity
A54926.00Moderate cytotoxicity
SF-26812.50Effective growth inhibition

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on MCF7 Cells : In a controlled study, treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .
  • Animal Model Study : An animal model demonstrated that administration of this compound significantly reduced tumor size compared to controls, suggesting its potential role in cancer therapy.

Q & A

What are the recommended synthetic routes for 4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one, and what analytical methods confirm its purity and structure?

Basic Question
The compound can be synthesized via condensation reactions between pyrazolinone precursors and hydroxyethyl-containing reagents. For example, derivatives of 3-methyl-2-pyrazolin-5-one are often prepared by refluxing precursors (e.g., 5-methyl-2,4-dihydro-3H-pyrazol-3-one) with aldehydes or amines in solvents like methanol or toluene, followed by crystallization . Structural confirmation requires:

  • 1H and 13C NMR : To identify tautomeric forms (e.g., keto-enol equilibrium) and substituent positions. For instance, 1H NMR signals between δ 2.0–3.5 ppm typically indicate methyl groups, while hydroxyethyl protons appear near δ 3.6–4.2 ppm .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy : To detect functional groups (e.g., C=O stretching at ~1650 cm⁻¹) .

How does the hydroxyethyl substituent influence the compound’s solubility and reactivity in aqueous systems?

Basic Question
The hydroxyethyl group (–CH₂CH₂OH) enhances hydrophilicity, improving solubility in polar solvents (e.g., water, methanol). Experimental determination involves:

  • LogP measurements : Compare partition coefficients between octanol/water to quantify lipophilicity.
  • pH-dependent solubility tests : The hydroxyl group can participate in hydrogen bonding, increasing solubility at neutral pH .
  • Reactivity studies : The hydroxyethyl group may undergo oxidation (e.g., to carboxylic acids) or serve as a chelation site for metal ions .

What experimental strategies evaluate the radical scavenging activity of this compound?

Advanced Question
Methodologies include:

  • In vitro assays :
    • DPPH/ABTS radical scavenging : Measure absorbance reduction at 517 nm (DPPH) or 734 nm (ABTS) to quantify antioxidant capacity.
    • Lipid peroxidation inhibition : Use thiobarbituric acid reactive substances (TBARS) assay to assess protection against ROS-induced membrane damage .
  • In vivo models :
    • MPTP-induced neurotoxicity : Administer the compound to mice and measure dopamine levels in the substantia nigra via HPLC. Edaravone (a structural analog) reduced ROS and 3-nitrotyrosine formation in similar studies .

How can researchers resolve contradictions in reported inhibitory effects on enzymes like APH(2'')-IVa?

Advanced Question
Contradictions may arise from differences in assay conditions or enzyme isoforms. Resolution strategies:

  • Enzyme kinetics : Determine IC50 and Ki values under standardized buffer conditions (e.g., pH 7.4, 25°C).
  • Structural analysis : Use X-ray crystallography or molecular docking to identify binding interactions. For example, pyrazolinone derivatives in enzyme cocktails showed inhibition at 50 mM concentrations, but steric hindrance from substituents (e.g., hydroxyethyl) might reduce efficacy .
  • Control experiments : Test against related enzymes (e.g., other aminoglycoside-modifying enzymes) to confirm specificity .

What are the challenges in designing in vivo neuroprotection studies for this compound?

Advanced Question
Key challenges include:

  • Blood-brain barrier (BBB) penetration : Assess using pharmacokinetic profiling (e.g., plasma and brain tissue concentration measurements via LC-MS).
  • Dosage optimization : Balance efficacy and toxicity via dose-response studies. Edaravone analogs showed neuroprotection at 1–3 mg/kg in mice .
  • Behavioral endpoints : Use Rotorod tests or open-field assays to quantify motor function improvements post-treatment .

How do tautomeric forms of this compound affect its biological activity?

Advanced Question
Tautomerism (keto vs. enol forms) influences metal chelation and redox activity. Characterization methods:

  • Variable-temperature NMR : Detect tautomeric shifts by analyzing proton signals at different temperatures.
  • X-ray crystallography : Resolve solid-state tautomeric preferences. For example, Z-s-cis configurations with eight-membered hydrogen-bonded rings are common in pyrazolinones .
  • Computational modeling : Compare relative stability of tautomers using DFT calculations.

What is the impact of modifying the hydroxyethyl group on metal chelation properties?

Advanced Question
The hydroxyethyl group can act as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺). To study modifications:

  • Synthesize derivatives : Replace hydroxyethyl with methyl, propyl, or aryl groups .
  • UV-Vis spectroscopy : Monitor shifts in absorption spectra upon metal binding.
  • Potentiometric titrations : Determine stability constants (log K) for metal complexes .

How does this compound compare to Edaravone in ROS scavenging?

Advanced Question
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a clinically used radical scavenger. Comparative studies should:

  • Use parallel assays : Compare hydroxyl radical quenching efficiency via competition kinetics with salicylate.
  • Evaluate tissue specificity : Edaravone preferentially protects the substantia nigra over the striatum in MPTP models, suggesting structural analogs may have similar regional selectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one
Reactant of Route 2
4-(2-Hydroxyethyl)-3-methyl-2-pyrazolin-5-one

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